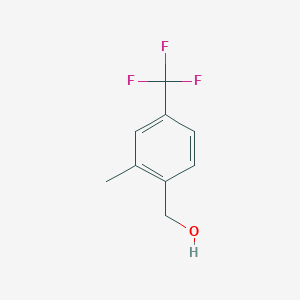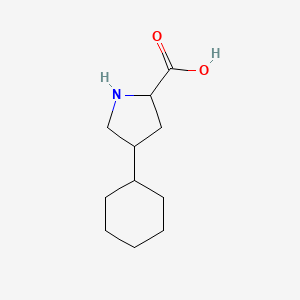
Estreptoquinasa
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Streptokinase, also known as Estreptoquinasa, primarily targets plasminogen , a protein that is converted into plasmin . Plasmin is a serine protease that plays a crucial role in fibrinolysis, the process that breaks down blood clots .
Mode of Action
Streptokinase forms a highly specific 1:1 enzymatic complex with plasminogen . This complex promotes the cleavage of the Arg/Val bond in plasminogen to form the proteolytic enzyme plasmin . This interaction leads to significant changes in the fibrinolytic system, promoting the breakdown of blood clots .
Biochemical Pathways
The activation of plasminogen by Streptokinase leads to the formation of plasmin, which degrades the fibrin matrix of the thrombus . This process is part of the fibrinolytic system, a biochemical pathway that regulates the breakdown of blood clots . The degradation of fibrin clots results in the production of fibrin degradation products, which have further downstream effects on coagulation and fibrinolysis .
Pharmacokinetics
Streptokinase is metabolized in the liver via proteolysis . It is excreted via urine as peptides . The elimination half-life of the streptokinase-plasminogen activator complex is approximately 80 minutes . These properties impact the bioavailability of Streptokinase and its effectiveness as a thrombolytic agent .
Result of Action
The primary result of Streptokinase’s action is the degradation of fibrin clots, leading to the dissolution of blood clots or arterial blockages . This action is particularly beneficial in the treatment of conditions such as myocardial infarction (heart attack), pulmonary embolism, and arterial thromboembolism .
Análisis Bioquímico
Biochemical Properties
Estreptoquinasa mediates the cleavage of a peptide bond in plasminogen, producing the active product plasmin . This process involves interactions between the COOH-terminal lysine residue of this compound and one of the five kringle domains of the plasminogen zymogen .
Cellular Effects
This compound influences cell function by altering the coagulation process . It contributes to the conversion of inactive plasminogen to active plasmin, which cleaves fibrin polymers to promote thrombolysis .
Molecular Mechanism
The NH2-terminal residues of this compound insert into the plasminogen activation pocket . These interactions, along with the stabilization of loops surrounding the active site, force this compound-bound plasminogen to adopt a catalytically competent conformation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex. The this compound-plasminogen complex binds a second plasminogen molecule as substrate, and proteolytically converts it into plasmin . Over time, the this compound-plasmin complex becomes the dominant species, terminating the initial triggering catalytic cycle of plasminogen activation .
Metabolic Pathways
This compound is involved in the coagulation pathway, where it interacts with plasminogen to convert it into plasmin . This process influences metabolic flux and metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Estreptoquinasa is a purified fibrinolytic bacterial protein produced by group C (beta) -hemolytic streptococci . The production process involves the fermentation of these bacteria, followed by purification steps to isolate the protein .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation of beta-hemolytic streptococci. The fermentation broth is then subjected to various purification processes, including filtration, precipitation, and chromatography, to obtain the pure protein .
Análisis De Reacciones Químicas
Types of Reactions: Estreptoquinasa primarily undergoes enzymatic reactions rather than traditional chemical reactions. It forms a complex with plasminogen, promoting the cleavage of the Arg/Val bond in plasminogen to form the proteolytic enzyme plasmin .
Common Reagents and Conditions: The primary reagent involved in the reaction is plasminogen. The reaction conditions are physiological, occurring within the human body at normal body temperature and pH .
Major Products: The major product of the reaction is plasmin, which then degrades fibrin clots, fibrinogen, and other plasma proteins .
Aplicaciones Científicas De Investigación
Estreptoquinasa has a wide range of applications in scientific research, particularly in the fields of medicine and biology . Some of its key applications include:
Comparación Con Compuestos Similares
- Staphylokinase
- Tissue plasminogen activator (tPA)
- Urokinase
Estreptoquinasa is unique in its origin from beta-hemolytic streptococci and its specific mechanism of action, making it a valuable tool in thrombolytic therapy .
Propiedades
IUPAC Name |
4-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864144 | |
| Record name | 4-Cyclohexylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219214-76-2, 9002-01-1 | |
| Record name | 4-Cyclohexylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kinase (enzyme-activating), strepto- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)
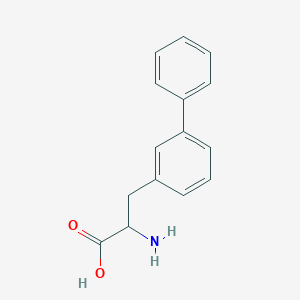
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)
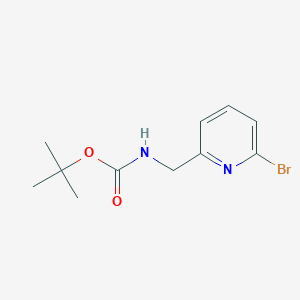
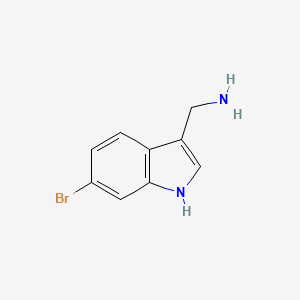

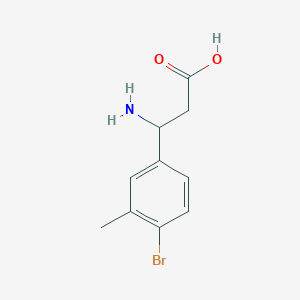

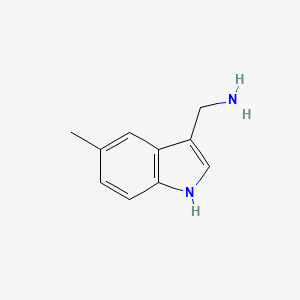
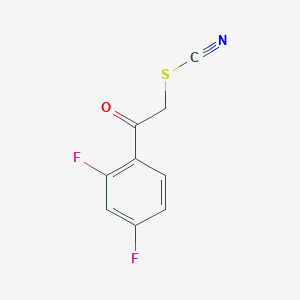
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)
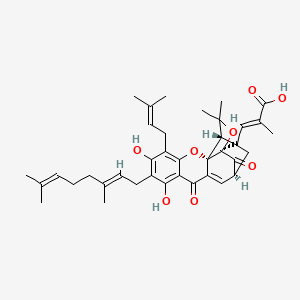
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3030340.png)
